molecular formula C11H10F2O3 B13640186 Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate

Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13640186
M. Wt: 228.19 g/mol
InChI Key: XAGVAZGFFZYYCA-UHFFFAOYSA-N
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Description

Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound with a complex structure that includes a difluorophenyl group, an oxirane ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2,6-difluorobenzaldehyde with methyl 3-methyloxirane-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Similar in structure but contains a diazenyl group.

    3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one: Contains a quinazoline moiety instead of an oxirane ring.

Uniqueness

Methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate is unique due to its oxirane ring, which imparts distinct reactivity and potential applications compared to other similar compounds. The presence of the difluorophenyl group also enhances its chemical stability and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H10F2O3

Molecular Weight

228.19 g/mol

IUPAC Name

methyl 3-(2,6-difluorophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H10F2O3/c1-11(9(16-11)10(14)15-2)8-6(12)4-3-5-7(8)13/h3-5,9H,1-2H3

InChI Key

XAGVAZGFFZYYCA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=C(C=CC=C2F)F

Origin of Product

United States

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